1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine
Description
The compound 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a heterocyclic molecule featuring a pyrazole core substituted with a 4-fluorophenyl-thiazole moiety at position 1 and a 2-thienyl group at position 2. This structural framework is common in kinase inhibitor research, particularly for oncology and inflammatory diseases .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-11-5-3-10(4-6-11)13-9-23-16(20-13)21-15(18)12(8-19-21)14-2-1-7-22-14/h1-9H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJNMUIRHGOAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiazole derivatives, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. Therefore, it is possible that this compound may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity. For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others can interact with receptors or other proteins to modulate their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound may influence multiple biochemical pathways. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth.
Result of Action
Based on the known activities of thiazole derivatives, it is possible that this compound may have a range of effects at the molecular and cellular level, such as modulation of enzyme activity, alteration of receptor function, inhibition of microbial growth or viral replication, neuroprotection, and cytotoxic effects on tumor cells.
Biological Activity
The compound 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a member of the pyrazole and thiazole family, which has garnered significant interest for its diverse biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 273.31 g/mol
This compound features a fluorophenyl group, a thiazole ring, and a pyrazole moiety, contributing to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrazoles and thiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Study Findings : A study by Keter & Darkwa (2012) demonstrated that thiazole-pyrazole derivatives showed potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenases (COX), which play a critical role in inflammation.
- Research Evidence : Sivaramakarthikeyan et al. (2021) reported that certain pyrazole derivatives exhibited significant COX-2 inhibitory activity with minimal gastrointestinal toxicity, making them promising candidates for anti-inflammatory therapy .
Antimicrobial Activity
The antimicrobial potential of thiazole-containing compounds has been widely studied. The incorporation of the thiazole ring enhances the interaction with microbial targets.
- Case Study : A study highlighted the antifungal activity of thiazole derivatives against various fungal strains, indicating that modifications in the structure can enhance their efficacy against microbial infections .
Antidiabetic Effects
Some studies have suggested that compounds similar to this compound may exhibit antidiabetic properties by modulating glucose metabolism.
- Study Overview : Datar & Jadhav (2014) explored the antidiabetic effects of thiazole derivatives in diabetic rat models, showing significant reductions in blood glucose levels .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Induction of Apoptosis : It can trigger programmed cell death in cancer cells, leading to reduced tumor growth.
- Antimicrobial Mechanisms : The structural features allow for effective binding to microbial targets, disrupting their function.
Synthetic Pathways
The synthesis of this compound involves several steps:
- Formation of Thiazole Ring : The reaction between appropriate thioketones and halides.
- Pyrazole Synthesis : Utilizing hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Final Coupling Reaction : Combining the thiazole and pyrazole moieties through coupling reactions to yield the final product.
Yield and Purity
Typically, the yield for this synthesis ranges from 60% to 80%, depending on the reaction conditions and purification methods employed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Regioisomeric Effects
A critical study by Abu Thaher et al. (2012) demonstrated that regioisomeric switches in pyrazole derivatives drastically alter biological activity. For example:
- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : Exhibits potent p38α MAP kinase inhibition (IC50 < 100 nM).
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine: Loses p38α inhibition but gains nanomolar activity against cancer kinases (e.g., VEGFR2, Src, B-Raf, EGFR). The best compound in this series, 6a (2,4,6-trichlorophenyl substituent), showed IC50 values of 34 nM (VEGFR2) and 31 nM (L858R-EGFR) .
Key Insight: The position of the 4-fluorophenyl and pyridinyl groups determines target selectivity.
Impact of Heterocyclic Moieties
(a) Thiazole vs. Triazole Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) : This isostructural compound (chloro vs. bromo) showed planar molecular conformations, with one fluorophenyl group oriented perpendicularly. Such structural features influence intermolecular interactions and binding site compatibility .
- 3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine : Substitution with a thioether group enhances hydrophobic interactions but reduces solubility compared to the target compound’s amine group .
Key Insight : Thiazole and triazole cores modulate electron distribution and hydrogen-bonding capacity, affecting potency and pharmacokinetics.
Halogen Substituent Variations
Thienyl vs. Phenyl/Pyridinyl Groups
- 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid : The trifluoromethyl-carboxylic acid substituent improves solubility but introduces steric bulk, contrasting with the target compound’s amine group .
- 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine : Pyridinyl groups enhance basicity and metal coordination, whereas thienyl groups offer electron-rich aromatic interactions .
Q & A
Q. What are the common synthetic routes for synthesizing 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. For example, microwave-assisted nucleophilic substitution between 4-fluorobenzyl chloride and pyrazole-thiol intermediates under basic conditions (e.g., K₂CO₃ in DMF) can improve yields (85%) compared to conventional heating (65%) . Key intermediates, such as α,β-unsaturated ketones, are synthesized via Claisen-Schmidt condensation of aldehydes with acetylated precursors .
Q. Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | NaOH, ethanol, reflux | 65 | |
| Microwave-Assisted | K₂CO₃, DMF, 100°C, 20 min | 85 |
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For pyrazole-thiazole hybrids, single-crystal diffraction reveals bond lengths (e.g., C–N: 1.34 Å) and torsion angles (e.g., thiazole-pyrazole dihedral angle: 12.3°), ensuring correct regiochemistry . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl δ ~7.2 ppm; thienyl δ ~7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 355.08) .
Q. What in vitro biological assays are employed to evaluate its activity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution against Candida albicans (MIC ≤ 25 µg/mL) .
- Receptor Binding : Radioligand displacement assays for cannabinoid receptors (CB1/CB2) using [³H]CP-55,940, with IC₅₀ values < 10 nM .
- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase isoforms (e.g., hCA II inhibition at 1 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .
- Catalysis : Pd-catalyzed cross-coupling for thienyl group introduction, reducing side products .
- Microwave Irradiation : Reduces reaction time (20 min vs. 24 h) and improves purity (≥98%) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors like acetazolamide for hCA) to normalize inter-lab variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., fluorophenyl enhances membrane permeability vs. chlorophenyl .
- Meta-Analysis : Pool data from crystallographic (e.g., PDB IDs) and binding studies to identify conserved interaction motifs .
Q. How can computational methods predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to GPCRs (e.g., CB1 receptor, ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Predicts bioactivity using descriptors like logP (2.8) and polar surface area (75 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
